Methyl 3-(2-octenyl)oxiraneoctanoate
Description
Structure
3D Structure
Properties
CAS No. |
40707-88-8 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+ |
InChI Key |
JCJMEMDHUZYVMB-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies for Methyl 3 2 Octenyl Oxiraneoctanoate
Biocatalytic Epoxidation Pathways
Biocatalysis offers an environmentally benign alternative to traditional chemical methods for epoxidation. nih.gov Utilizing enzymes as catalysts can lead to high selectivity under mild reaction conditions, minimizing side reactions and waste generation. researchgate.netresearchgate.net Research in this area is focused on discovering and engineering robust enzymes for the specific epoxidation of unsaturated fatty acid methyl esters.
The development of effective biocatalysts is central to advancing enzymatic epoxidation. Protein engineering techniques, including directed evolution and site-specific mutagenesis, are powerful tools for tailoring enzymes with desired properties such as enhanced activity, stability, and specificity. nih.gov
A notable example is the engineering of cytochrome P450 BM-3 from Bacillus megaterium. While the wild-type enzyme primarily hydroxylates terminal alkenes, engineered variants have demonstrated significantly improved epoxidation selectivity. caltech.edu Through mutagenesis, variants have been created that can catalyze the epoxidation of simple terminal alkenes with high turnover rates and opposite enantioselectivities. caltech.edu
Fungal unspecific peroxygenases (UPOs) have also emerged as promising biocatalysts for producing epoxide derivatives from fatty acids and their methyl esters. nih.gov Enzymes from Chaetomium globosum (CglUPO), Marasmius rotula (MroUPO), and a recombinant UPO from Humicola insolens (rHinUPO) have been characterized for their ability to convert complex mixtures of unsaturated fatty acid methyl esters (FAMEs) derived from various vegetable oils. nih.gov These enzymes exhibit self-sufficient monooxygenase activity, making them attractive for environmentally friendly production of reactive epoxides. nih.gov The characterization of these novel biocatalysts is a critical step, often involving detailed analysis of their product profiles using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various epoxidized and hydroxylated products formed. acs.org
Substrate selectivity and regiospecificity are defining features of enzymatic catalysis, offering a distinct advantage over many chemical methods. nih.gov In the context of epoxidizing unsaturated methyl esters, lipases and peroxygenases have demonstrated notable selectivity. Lipases are recognized for restricting the occurrence of side reactions. researchgate.net The regioselectivity of a lipase (B570770) is determined by the way the substrate binds within the enzyme's active site. nih.gov
Fungal peroxygenases (UPOs) display distinct selectivity profiles. For instance, when acting on FAMEs from various oils, CglUPO was found to selectively produce "pure" epoxides (mono- and diepoxides). nih.gov In contrast, MroUPO also formed hydroxylated derivatives of these epoxides. nih.gov This highlights the enzyme-specific nature of product formation. Furthermore, rHinUPO was uniquely capable of producing the triepoxides of α-linolenic acid and its methyl ester, showcasing its distinct substrate scope. nih.gov The preference of these UPOs is clearly for epoxidation, as hydroxylated derivatives of non-epoxidized unsaturated fatty acids were practically absent in all tested cases. nih.gov
The chemoenzymatic epoxidation of methyl linoleate (B1235992) demonstrates the formation of two stereoisomeric methyl 9,10:12,13-diepoxystearates, which differ in the relative positions of their oxirane oxygen atoms. researchgate.net This level of specificity is a key area of investigation for producing structurally defined epoxides.
| Enzyme | Substrate (from Oil) | Key Products & Selectivity | Reference |
| CglUPO | Linseed Oil FAMEs | Selectively produces mono- and diepoxides. | nih.gov |
| MroUPO | Linseed Oil FAMEs | Forms mono- and diepoxides, plus hydroxylated derivatives. | nih.gov |
| rHinUPO | Linseed Oil FAMEs | Forms mono-, di-, and triepoxides (from α-linolenic methyl ester). | nih.gov |
| AaeUPO | α-linolenic acid | Strict regioselectivity, forming only the 15,16-epoxide. | acs.org |
Understanding the kinetics and thermodynamics of the epoxidation process is crucial for process optimization and reactor design. Studies on the epoxidation of various fatty acid methyl esters provide valuable insights applicable to the synthesis of methyl 3-(2-octenyl)oxiraneoctanoate.
In a study on the epoxidation-esterification of Irvingia gabonensis kernel oil methyl ester, the reaction kinetics were investigated. nih.gov The activation energy (Ea) for the epoxidation process was determined to be 46.02 kJ/mol. nih.gov Thermodynamic parameters were also calculated, revealing an endothermic and non-spontaneous process under the studied conditions. nih.gov
Similarly, research on the epoxidation of unsaturated FAMEs using a Brønsted acidic ionic liquid catalyst found the enthalpy of activation (ΔH) to be positive (19.96 kJ/mol), confirming that the reaction is endothermic and requires an external energy input. researchgate.net The enzyme activity and stability are significantly influenced by factors like temperature and hydrogen peroxide concentration, which must be carefully controlled. acs.org For instance, operating in a semibatch mode, where reactants like hydrogen peroxide are added gradually, can help preserve the catalyst's activity. acs.org
| Parameter | Value | Interpretation | Reference |
| Activation Energy (Ea) | 46.02 kJ/mol | Energy barrier for the epoxidation reaction. | nih.gov |
| Enthalpy of Activation (ΔH) | 43.30 kJ/mol | Process is endothermic (requires heat). | nih.gov |
| Gibbs Free Energy (ΔG) | 94.74–101.42 kJ/mol | Process is non-spontaneous. | nih.gov |
| Entropy of Activation (ΔS) | –167.20 J mol⁻¹ K⁻¹ | Indicates a more ordered transition state. | nih.gov |
Homogeneous Catalysis for Oxirane Ring Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone of epoxide synthesis. The development of sophisticated transition metal complexes allows for precise control over the epoxidation of alkenes, including unsaturated methyl esters.
The design of effective transition metal catalysts is driven by a deep understanding of their reaction mechanisms. A variety of metals, including manganese, iron, rhenium, and molybdenum, have been successfully employed in epoxidation catalysis. researchgate.netresearchgate.net
The mechanism of epoxidation often involves the formation of a high-valent metal-oxo species, which acts as the oxygen-transfer agent. researchgate.netnih.gov For example, in systems using manganese porphyrin catalysts with iodosylbenzene as the oxidant, a manganese(V)-oxo species is formed, which then reacts with the alkene to produce the epoxide. nih.gov Similarly, with ruthenium catalysts, it is proposed that the N-oxide oxidant transfers an oxygen atom to the metal to form a high-valent oxo-ruthenium species that performs the epoxidation. researchgate.net
In the "Mukaiyama" epoxidation system, which uses transition metal–β-diketonate complexes, molecular oxygen, and an aldehyde, mechanistic studies suggest a radical-based pathway. rsc.org The reaction is first order in aldehyde, catalyst concentration, and oxygen partial pressure, but independent of the substrate concentration. rsc.org The proposed mechanism involves an acylperoxy radical, which may coordinate to the metal center before epoxidizing the alkene. rsc.org
The ligand, a molecule that binds to the central metal atom, plays a critical role in modulating the catalyst's reactivity, stability, and selectivity. researchgate.net The design of the ligand architecture is therefore a key strategy for developing superior catalysts.
The development of the Jacobsen catalyst, a manganese(III)-salen complex, is a landmark example of rational ligand design for enantioselective epoxidation. organic-chemistry.org By introducing bulky groups and creating a dissymmetric diimine bridge in the salen ligand, specific approaches of the olefin substrate to the metal-oxo active site are favored, leading to high enantiomeric excesses (ee). organic-chemistry.org
In another example, the catalytic performance of iron N-heterocyclic carbene (NHC) complexes was found to be highly dependent on the electronic properties of the ligand framework. nih.gov Modifying the ligand to create a more electron-rich iron center led to lower activity and stability, while a less electron-donating ligand resulted in even lower activity. nih.gov Furthermore, the introduction of a Lewis acid was shown to significantly increase the activity and stability of the iron NHC catalyst. nih.gov The architecture of the ligand can also have a profound effect on catalytic activity by influencing the electronic structure of the metal center; for instance, a lower LUMO energy in certain aluminum complexes was correlated with higher catalytic activity in copolymerization reactions involving epoxides. mdpi.com The use of photoswitchable chiral ligands has even allowed for the reversible control of enantioselectivity in epoxidation reactions, demonstrating a sophisticated level of control imparted by ligand design. nih.gov
| Catalyst System | Ligand Feature | Effect on Catalysis | Reference |
| Manganese-Salen | Bulky t-butyl groups and chiral diimine bridge | High enantioselectivity (>90% ee for cis-olefins) by directing substrate approach. | organic-chemistry.org |
| Iron-NHC | Benzimidazole moiety (weaker σ-donation) | Lower catalytic activity compared to unmodified complex but remarkable temperature tolerance. | nih.gov |
| Manganese-Salen | Photoswitchable phosphate (B84403) ligand | Reversible switching of enantioselectivity upon irradiation with different wavelengths of light. | nih.gov |
| Aluminum Complex | Bipyridine bisphenolate (BpyBph) vs. Salen | The BpyBph ligand provides a lower LUMO energy, leading to higher catalytic activity. | mdpi.com |
Reaction Engineering Considerations for Scalable Homogeneous Processes
The industrial-scale synthesis of this compound via homogeneous catalysis necessitates careful consideration of various reaction engineering principles to ensure process safety, efficiency, and economic viability. Key factors include reactor design, reaction kinetics, mass transfer phenomena, and heat management.
Homogeneous epoxidation of fatty acid methyl esters (FAMEs), which serve as a proxy for this compound, is often kinetically controlled. mdpi.com The process typically follows pseudo first-order kinetics. mdpi.com The choice of reactor significantly impacts performance. While stirred tank reactors are common, microreactors, such as capillary microreactors, offer substantial advantages like superior heat and mass transfer, which can prevent hotspot formation, reduce residence times, and increase selectivity. sciforum.net For instance, a microreactor coated with a TiO2 catalyst achieved a 23-times higher reaction rate for epoxide production compared to a conventional batch reactor. sciforum.net Bubble column reactors have also been shown to be suitable for high-yield processes, particularly when efficient removal of byproducts is required. acs.org
The selection of the homogeneous catalyst is critical. The Venturello complex (Q3[PW12O40(O)]), an ionic liquid soluble in methyl oleate (B1233923), has been identified as an effective active species for epoxidation. acs.org Another effective system involves the combination of phosphotungstic heteropolyacid (H3PW12O40) with quaternary phosphonium (B103445) salts, which can operate under solvent-free conditions. mdpi.com The reaction rate in these systems is influenced by parameters such as temperature, catalyst loading, and the molar ratio of reactants. For example, in the epoxidation of rapeseed oil FAMEs, the highest epoxy number was achieved at 323 K. mdpi.com Increasing temperature generally enhances the reaction rate but can also lead to a decrease in epoxide selectivity due to side reactions like oxirane ring opening. mdpi.comresearchgate.net
Effective management of reaction byproducts is also a crucial engineering consideration. In processes using hydrogen peroxide, the removal of water is important to drive the reaction forward and prevent hydrolysis of the epoxide ring. acs.org Similarly, when transesterification occurs simultaneously, the removal of byproducts like methanol (B129727) is necessary. acs.org The development of detailed kinetic models is essential for reactor design and optimization, allowing for the prediction of reactant conversion and product selectivity under various operating conditions. mdpi.com
Table 1: Comparison of Reactor Performance in FAME Epoxidation
| Reactor Type | Key Advantages | Reported Epoxide Yield/Rate | Reference |
|---|---|---|---|
| Stirred Tank Reactor | Commonly used, suitable for multigram scale. | 80% conversion after 5 hours for methyl oleate epoxidation. | acs.org |
| Bubble Column Reactor | Suitable for high-yield processes with efficient byproduct removal. | Demonstrated effective for solvent-free simultaneous transesterification and epoxidation. | acs.org |
| Capillary Microreactor (TiO2 coated) | Continuous operation, enhanced mass and heat transfer, higher reaction rate. | 23 times higher reaction rate of epoxide production than batch reactor; oxirane yield of 43.1%. | sciforum.net |
Heterogeneous Catalytic Systems for Epoxidation
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. rsc.orgresearchgate.net This has driven extensive research into solid catalysts for the epoxidation of unsaturated fatty acid esters.
A variety of solid materials have been synthesized and functionalized to act as effective heterogeneous catalysts for the epoxidation of compounds analogous to this compound. These include modified zeolites, functionalized mesoporous silica (B1680970), and metal-organic frameworks (MOFs).
Titanium-containing silicates, such as TS-1 zeolite, are well-known epoxidation catalysts. researchgate.net However, their microporous structure can limit access for larger molecules like FAMEs. researchgate.net To overcome this, strategies such as synthesizing small-sized TS-1 (TS-1-s) with a larger external surface area have been developed. researchgate.net Another approach involves grafting active metal species onto mesoporous supports. For example, methyltrioxorhenium (MTO) has been grafted onto mesoporous ZnAl2O4. researchgate.net
Metal-Organic Frameworks (MOFs) are a promising class of heterogeneous catalysts due to their high surface area and tunable porosity. mdpi.com IRMOF-3 has been functionalized with a manganese(II) acetylacetonate (B107027) complex via a one-step post-synthetic modification to create a recyclable catalyst for alkene epoxidation. nih.gov Similarly, peroxopolyoxotungstates have been encapsulated within the MIL-100(Cr) framework, creating a catalyst (PW4@MIL-100(Cr)) that shows high activity and selectivity in FAME epoxidation. researchgate.net
Acidic resins also serve as heterogeneous catalysts for in-situ epoxidation, where a peracid is generated in place. capes.gov.br Furthermore, catalysts have been developed where a heteropolyphosphatotungstate is prepared using sodium tungstate, phosphoric acid, hydrogen peroxide, and cetyl pyridinium (B92312) chloride, which facilitates phase transfer catalysis and easy separation. globethesis.com
Understanding the nature of the active sites and the reaction mechanisms at the catalyst surface is fundamental to designing more efficient catalysts. nih.gov Various analytical techniques are employed to characterize these features.
For titanium-based silica catalysts, the active species is believed to be a [Ti]-hydroperoxide complex. acs.org Spectroscopic methods, such as Raman spectroscopy, have been used to identify Ti(η2-O2) peroxide species, which are considered key intermediates in the epoxidation process. acs.org The coordination environment of the active metal center significantly influences catalytic performance. cjcatal.com Factors such as metal size, the nature of the support, and the presence of modifiers can alter the electronic and steric properties of the active site. cjcatal.com
In the case of rhenium-based catalysts like MTO supported on alumina, the Lewis acidity of the rhenium center plays a crucial role. mdpi.com However, this acidity can also promote the undesirable ring-opening of the newly formed epoxide. mdpi.com The introduction of Lewis base ligands, such as pyridine (B92270) or pyrazole, can coordinate to the rhenium center and suppress this side reaction. mdpi.com
For multifunctional catalysts, such as gold nanoparticles on metal oxides mixed with a solid acid, characterizing the role of each component is vital. researchgate.net Techniques like Transmission Electron Microscopy (TEM), UV-vis spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR) using probe molecules (e.g., CO) help to elucidate the properties of the metal nanoparticles and the acidic sites. researchgate.net The reaction pathway on these catalysts involves the initial oxidation of the substrate on the gold catalyst, followed by acid-catalyzed rearrangement on the solid acid support. researchgate.net
The long-term stability and reusability of heterogeneous catalysts are critical for their industrial application. mdpi.com Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (e.g., coking), thermal degradation (e.g., sintering of active particles), and leaching of the active species into the reaction medium. mdpi.comornl.gov
The durability of various catalytic systems has been investigated. For instance, the PW4@MIL-100(Cr) catalyst could be reused for at least five consecutive cycles without a significant loss of activity or selectivity. researchgate.net Similarly, a heteropolyphosphatotungstate catalyst showed a recovery of up to 90% and nearly unchanged catalytic activity after eight uses. globethesis.com Regeneration strategies depend on the deactivation mechanism. Fouling by carbonaceous deposits can often be reversed by calcination (a high-temperature treatment in the presence of air). youtube.com
The environmental impact of heterogeneous catalysts is generally lower than that of homogeneous systems because they minimize waste and allow for easier product purification. researchgate.netthe-innovation.org The use of solid catalysts avoids the need for corrosive and hazardous mineral acids often employed in conventional epoxidation. rsc.org The development of catalysts from waste materials, such as obtaining rhenium compounds for catalysts like MTO from industrial waste, further enhances the environmental credentials of the process. mdpi.com However, the lifecycle of the catalyst, including the environmental cost of its synthesis and disposal, must be considered for a complete environmental impact assessment. nih.gov
Table 2: Durability and Reusability of Selected Heterogeneous Epoxidation Catalysts
| Catalyst | Substrate | Reusability | Key Findings | Reference |
|---|---|---|---|---|
| PW4@MIL-100(Cr) | Fatty Acid Methyl Esters | At least 5 cycles | No significant loss of activity or selectivity. | researchgate.net |
| Heteropolyphosphatotungstate | Fatty Acid Methyl Esters | 8 cycles | Catalyst recovery up to 90% with almost unchanged activity. | globethesis.com |
| Co(II)-based MOF | Cyclohexene | 5 cycles | Similar activity without metal leaching. | mdpi.com |
| SO3H-functional Brønsted acidic IL | Unsaturated Fatty Acid Methyl Esters | Up to 4 cycles | Recyclable ionic liquid catalyst. | researchgate.net |
Sustainable and Green Chemical Synthesis Approaches
The principles of green chemistry are increasingly guiding the development of synthetic routes for chemicals like this compound. This involves minimizing waste, avoiding hazardous substances, and using renewable resources and energy-efficient processes.
A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Solvent-free epoxidation processes for FAMEs have been successfully developed. acs.orgconsensus.app These reactions not only reduce waste and environmental impact but can also simplify product purification steps, leading to lower energy consumption and process costs. mdpi.com For instance, a solvent-free epoxidation of FAMEs using hydrogen peroxide and formic acid achieved epoxide yields of 85-93% with nearly 100% double bond conversion. consensus.app
The use of environmentally benign reaction media is another important approach. Water has been explored as a solvent for the epoxidation of α,β-unsaturated ketones, which are structurally related to the target molecule. researchgate.netrsc.org Using water as the sole reaction medium allows for easy recycling and reduces waste. rsc.org
Enzymatic catalysis offers a highly selective and green alternative for epoxidation. Chemoenzymatic methods, using lipases such as Candida antarctica lipase B (often immobilized as Novozym 435), can achieve high yields and product purity under mild conditions. acs.orgacs.org For example, the epoxidation of FAME from grape seed oil using this enzyme resulted in a 97% yield. acs.org These enzymatic processes can often be conducted in solvent-free systems, further enhancing their green credentials. acs.org
Ionic liquids (ILs) have also been investigated as alternative reaction media or catalysts. researchgate.net SO3H-functional Brønsted acidic ILs have been used as catalysts for the epoxidation of FAMEs, demonstrating faster conversion rates than sulfuric acid and offering the potential for recycling. researchgate.net
Utilization of Renewable Feedstocks and Stoichiometric Oxidants for Production
The synthesis of this compound, an epoxidized fatty acid ester, aligns with the growing emphasis on sustainable chemistry, which prioritizes the use of renewable resources. rsc.org Vegetable oils and fats represent a key class of renewable feedstocks for the production of oleochemicals. rsc.orgresearchgate.net These natural triglycerides can be converted into fatty acid methyl esters (FAMEs), including unsaturated esters that serve as direct precursors for epoxidation. acs.orgacs.org For instance, fatty acids derived from sources like grape seed oil or high-oleic sunflower oil can be transformed into their corresponding methyl esters, which then undergo epoxidation to yield products structurally analogous to this compound. acs.orgrsc.org
A prominent strategy for this transformation is chemo-enzymatic epoxidation. This method combines the selectivity of enzymatic catalysis with chemical oxidation, offering a greener alternative to traditional chemical processes like the Prileschajew reaction, which often involves harsh conditions. ocl-journal.orgdoria.fi In a typical chemo-enzymatic process, a lipase, such as Candida antarctica lipase B (often immobilized as Novozym® 435), is used to catalyze the formation of a peroxy acid in situ from a carboxylic acid and a stoichiometric oxidant. acs.orgocl-journal.orgdoria.fi The most commonly employed stoichiometric oxidant is hydrogen peroxide (H₂O₂), valued for its environmental compatibility as its primary byproduct is water. researchgate.netdoria.fi The peroxy acid then acts as an oxygen carrier, reacting with the carbon-carbon double bond of the unsaturated fatty acid ester to form the desired oxirane ring. researchgate.netdoria.fi
This approach offers several advantages, including high conversion rates and selectivity under mild reaction conditions, which minimizes the formation of byproducts from oxirane ring-opening. doria.fi Research into the epoxidation of model unsaturated FAMEs, such as methyl oleate and methyl linoleate, provides a framework for the synthesis of this compound. Studies have explored various catalytic systems, including the use of ionic liquids as solvents to enhance reaction rates and facilitate catalyst recycling. nih.govresearchgate.netnih.gov
The following table summarizes the findings from a study on the catalytic epoxidation of a technical mixture of methyl oleate and methyl linoleate, demonstrating the efficiency of different systems.
| Catalyst System | Solvent | Total Conversion (%) | Total Selectivity to Oxirane (%) | Reference |
|---|---|---|---|---|
| MoO(O₂)₂·2QOH / NaHCO₃ | [bmim][BF₄] | 84 | 96 | nih.govresearchgate.net |
| MoO(O₂)₂·2QOH / NaHCO₃ | [hydemim][BF₄] | 92 | 100 | nih.govresearchgate.net |
| MoO(O₂)₂·2QOH / NaHCO₃ | [bmim][PF₆] | 57 | 94 | nih.govresearchgate.net |
| MoO(O₂)₂·2QOH / NaHCO₃ | CH₃CN | 72 | 92 | nih.govresearchgate.net |
| MoO(O₂)₂·2QOH / NaHCO₃ | C₂H₅OH | 60 | 93 | nih.govresearchgate.net |
Data adapted from studies on the epoxidation of methyl oleate and methyl linoleate, which serve as representative substrates for the synthesis of related epoxidized fatty acid esters. nih.govresearchgate.net
Principles of Atom Economy and Waste Valorization in Synthetic Route Design
The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, particularly atom economy and waste valorization. Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comresearchgate.net The ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no atoms wasted as byproducts. primescholars.com
Unsaturated Ester + [O] → Epoxidized Ester
In this idealized reaction, all the atoms of the unsaturated precursor are incorporated into the product. The oxygen atom is supplied by the stoichiometric oxidant. For example, when using hydrogen peroxide (H₂O₂), the only byproduct is water (H₂O), which is a benign and easily removable substance. This makes the epoxidation reaction inherently atom-economical compared to substitution or elimination reactions, which generate stoichiometric amounts of byproducts that are often waste. primescholars.com
Waste valorization focuses on minimizing waste and finding value in any byproducts or components of the reaction system. In the context of synthesizing this compound, this principle applies in several ways:
Solvent Recycling: When solvents are necessary, choosing those that can be easily recovered and reused improves the environmental profile of the process. Ionic liquids, while complex, have been investigated in part due to their low volatility, which can facilitate their separation and recycling. nih.govresearchgate.net
Byproduct as a Value Stream: While the goal is to minimize byproducts, valorization seeks to find applications for them. In the case of H₂O₂-based epoxidation, the primary byproduct is water, which does not require valorization. However, if other processes were used that generated different byproducts, strategies would be developed to convert them into useful materials rather than treating them as waste.
By integrating the principles of atom economy and waste valorization, the synthesis of this compound can be designed to be not only efficient in its chemical transformation but also environmentally responsible.
Investigations into the Chemical Reactivity and Transformation Mechanisms of Methyl 3 2 Octenyl Oxiraneoctanoate
Epoxide Ring-Opening Reactivity
The three-membered oxirane ring is characterized by significant ring strain, rendering it susceptible to ring-opening reactions with a wide array of nucleophiles and electrophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.
The epoxide ring of Methyl 3-(2-octenyl)oxiraneoctanoate is readily opened by various nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring.
A range of nucleophiles can be employed for this transformation. For instance, the reaction with amines leads to the formation of β-amino alcohols, which are valuable building blocks in medicinal chemistry. In a study on the ring-opening of fatty acid epoxides, 4-amino-1,2,4-triazole (B31798) was used as a nucleophile to synthesize substituted β-amino alcohols. scirp.org Similarly, alcohols can act as nucleophiles, particularly in the presence of a catalyst, to yield 1,2-diols or their ether derivatives. scirp.org The use of salts of tetrafluoroboric acid has been reported to catalyze the ring-opening of epoxidized fatty acid esters with alcohols to produce polyols. google.com
The reaction conditions for these nucleophilic ring-opening reactions can be tailored to achieve desired outcomes. The choice of solvent, temperature, and catalyst can influence the reaction rate and selectivity.
Table 1: Examples of Nucleophilic Ring-Opening of Epoxidized Fatty Acid Esters
| Nucleophile | Catalyst/Conditions | Product Type | Reference |
| 4-Amino-1,2,4-triazole | Dichloromethane | Substituted β-amino alcohol | scirp.org |
| Alcohols | Salt of tetrafluoroboric acid | Polyol | google.com |
| Water | Acid or base catalysis | 1,2-Diol | mdpi.com |
This table presents generalized reactions based on studies of similar epoxidized fatty acid esters.
Under acidic conditions, the reaction mechanism for epoxide ring-opening can be more complex, often involving both S(_N)1 and S(_N)2 characteristics. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group and activates the ring towards nucleophilic attack. In the case of unsymmetrical epoxides, the nucleophile may attack the more substituted carbon atom due to the development of a partial positive charge, which is stabilized by the alkyl substituents.
Acid-catalyzed hydrolysis of the epoxide leads to the formation of vicinal diols. However, acidic conditions can also promote side reactions such as rearrangements. mdpi.comsciepub.com For instance, studies on other 2,3-disubstituted oxiranes have shown that acid catalysis can lead to various rearranged products, including ketones and other isomeric structures. nih.gov The specific pathway taken depends on the substrate structure and the reaction conditions. The base-catalyzed rearrangement of vernolic esters, which are naturally occurring epoxidized fatty acids, has been shown to yield conjugated polyenoic esters. nih.gov
The stereochemistry of the epoxide ring-opening is a crucial aspect of its reactivity. In S(_N)2-mediated reactions, the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the reaction center. This leads to the formation of trans products. For example, the hydrolysis of a cis-epoxide will yield a trans-diol.
The stereoselectivity of the initial epoxidation of the unsaturated precursor dictates the stereochemistry of the resulting epoxide and, consequently, the products of its ring-opening reactions. Studies on the epoxidation of unsaturated fatty acids have demonstrated that the stereoselectivity can be influenced by the choice of oxidizing agent and catalyst. nih.govnih.gov For instance, enzymatic epoxidation can exhibit high stereospecificity. This control over stereochemistry is vital for the synthesis of enantiomerically pure compounds.
Reactivity of the Unsaturated Octenyl Moiety
The presence of a carbon-carbon double bond in the octenyl chain of this compound offers another site for chemical modification, independent of or in concert with the epoxide ring.
Achieving selective functionalization of the double bond in the presence of the reactive epoxide ring requires careful selection of reagents and reaction conditions. Several transformations can be envisioned:
Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. researchgate.netuu.nlunil.chrsc.orgsemanticscholar.org Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)) are commonly used for this purpose. By controlling the reaction conditions (e.g., hydrogen pressure, temperature, and catalyst loading), it is often possible to hydrogenate the double bond without affecting the epoxide ring.
Olefin Metathesis: The double bond can participate in olefin metathesis reactions, which are powerful tools for the formation of new carbon-carbon double bonds. acs.orggoogle.comias.ac.inrsc.org Cross-metathesis with other olefins can be used to introduce new functional groups or to alter the chain length of the octenyl moiety. For example, cross-metathesis of unsaturated fatty acid methyl esters with eugenol (B1671780) has been reported to proceed with high conversion and selectivity. acs.org
Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of cyclic structures. dtu.dkresearchgate.netdtu.dk
The chemoselectivity of these reactions is paramount. For instance, in a molecule containing both an alkene and an epoxide, certain reagents will preferentially react with one functional group over the other.
Table 2: Potential Selective Reactions of the Octenyl Double Bond
| Reaction Type | Reagent/Catalyst | Potential Product | Reference |
| Catalytic Hydrogenation | H(_2), Pd/C | Methyl 3-(octyl)oxiraneoctanoate | researchgate.netuu.nl |
| Cross-Metathesis | Grubbs' Catalyst, Alkene | Modified unsaturated chain | acs.orgias.ac.in |
| Diels-Alder Reaction | Conjugated Diene | Cycloadduct | dtu.dkresearchgate.net |
This table outlines potential transformations based on the known reactivity of similar unsaturated esters.
The unsaturated octenyl moiety can serve as a monomeric unit for polymerization and oligomerization reactions. Epoxidized vegetable oils and their corresponding fatty acid methyl esters are known to undergo polymerization through various mechanisms. nih.govyoutube.comrsc.org
One of the most prominent methods for the polymerization of unsaturated compounds is through olefin metathesis. Acyclic Diene Metathesis (ADMET) polymerization can be employed if the monomer possesses two terminal double bonds. While this compound itself does not have two terminal double bonds, it could potentially be modified to create a diene suitable for ADMET.
Furthermore, the polymerization of epoxidized vegetable oils can be achieved through the ring-opening of the epoxide groups, often initiated by curing agents like amines or anhydrides. nih.govyoutube.com This leads to the formation of cross-linked thermosetting polymers. The presence of both the epoxide and the double bond in this compound allows for the possibility of dual-curing systems, where both functionalities are utilized to create complex polymer networks with tailored properties. Research on epoxidized fatty acid methyl esters has shown the formation of oligomers during ring-opening reactions, which can influence the final properties of the polymeric material. researchgate.net
Methyl Ester Group Transformations
The methyl ester group in this compound is a key functional group that can undergo various transformations to yield a range of derivatives. These reactions are fundamental in tailoring the properties of the molecule for specific applications.
Transesterification is a crucial reaction for modifying epoxidized fatty acid methyl esters. masterorganicchemistry.com This process involves the exchange of the methoxy (B1213986) group of the methyl ester with another alkoxy group from a different alcohol, leading to the synthesis of new ester derivatives. masterorganicchemistry.com This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com
In the context of epoxidized FAMEs, alkaline catalysts such as sodium methoxide, sodium hydroxide (B78521), and potassium hydroxide are commonly employed. google.comrsc.org The reaction is typically carried out by reacting the epoxidized methyl ester with an excess of the desired alcohol to shift the equilibrium towards the product. google.com For instance, the transesterification of epoxidized soybean oil methyl esters with methanol (B129727), catalyzed by sodium hydroxide, can be completed rapidly at room temperature. rsc.org It is also possible to perform transesterification with higher alcohols, such as oleyl alcohol, to produce larger ester derivatives. google.com
A key consideration in the transesterification of epoxidized esters is the preservation of the oxirane ring, which is susceptible to opening under certain conditions. However, studies have shown that under controlled alkaline conditions, transesterification can proceed with little to no loss of the epoxide content. google.com The choice of alcohol and catalyst is critical in controlling the reaction and obtaining the desired product in high yield. For example, titanium-based catalysts like (Cyclopentadienyl)titanium trichlorides have been shown to be efficient for the transesterification of unsaturated fatty acid esters. acs.org
Table 1: Examples of Catalysts and Conditions for Transesterification of Related Epoxidized Fatty Acid Esters
| Catalyst | Alcohol | Temperature (°C) | Observations | Reference |
| Sodium methoxide | Methanol | ~65 | Homogeneous reaction mixture achieved in 15 minutes. | google.com |
| Sodium hydroxide | Methanol | 25 | Reaction completed in 5 minutes with acetone (B3395972) as a co-solvent. | rsc.org |
| Potassium hydroxide | Various monohydric and polyhydric alcohols | Not specified | Little to no decrease in epoxide content. | google.com |
| (Cyclopentadienyl)titanium trichlorides | Various alcohols | Not specified | Efficient for unsaturated fatty acid esters. | acs.org |
The methyl ester group of this compound can be converted to a carboxylic acid through hydrolysis. This reaction can be performed under acidic or basic conditions. youtube.com
Base-catalyzed hydrolysis, also known as saponification, is a common method. masterorganicchemistry.com It involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. masterorganicchemistry.compsu.edu The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. masterorganicchemistry.com Saponification is generally an irreversible process because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. masterorganicchemistry.com
Studies on the saponification of methyl benzoates at high temperatures (200–300 °C) have demonstrated quantitative conversion to the corresponding carboxylic acids, even for sterically hindered esters. psu.edursc.org While these conditions are for a different class of esters, they highlight the effectiveness of hydrolysis under controlled temperature and pH. For epoxidized fatty acid esters, care must be taken to avoid conditions that could lead to the opening of the oxirane ring.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. youtube.com It requires a strong acid catalyst and the presence of water to proceed. youtube.com
Theoretical and Computational Studies of Reactivity
Theoretical and computational methods provide valuable insights into the reactivity and properties of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for studying reaction mechanisms, energetics, and transition states.
While specific DFT studies on this compound are not available, research on related systems, such as the epoxidation of unsaturated fatty acids, provides relevant insights. tus.ieresearchgate.net For example, DFT calculations have been used to analyze the thermodynamics and kinetics of the epoxidation of oleic, linoleic, and linolenic acids. tus.ieresearchgate.net These studies have determined parameters such as the Gibbs free energy changes and activation barriers for the reactions. tus.ieresearchgate.net For instance, the epoxidation of linolenic acid was found to have a low activation barrier, indicating high reactivity. tus.ieresearchgate.net
DFT can also be applied to study the hydrolysis of the ester group. Theoretical studies on the mechanism of epoxy-carboxylic acid curing reactions have shown that catalysts can lower the activation energy barrier for the epoxy ring-opening. researchgate.net Similar computational approaches could be employed to understand the energetics of transesterification and saponification of this compound, helping to predict reaction pathways and optimize conditions.
Table 2: Calculated Thermodynamic and Kinetic Parameters for Epoxidation of Related Unsaturated Fatty Acids using DFT
| Fatty Acid | Parameter | Value | Reference |
| Linolenic Acid | Gibbs Free Energy Change | -790.8 kJ mol⁻¹ | tus.ie, researchgate.net |
| Linolenic Acid | Activation Barrier | 118.6 kJ mol⁻¹ | tus.ie, researchgate.net |
| Hemp Oil Fatty Acids | Activation Energy (Experimental) | 38.1 ± 2.5 kJ mol⁻¹ | tus.ie, researchgate.net |
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov These simulations can provide detailed information on the conformational flexibility, intermolecular interactions, and bulk properties of substances. researchgate.netresearchgate.net
MD simulations of fatty acid methyl esters (FAMEs), which are components of biodiesel, have been used to study their liquid-phase molecular ordering and crystallization behavior. researchgate.netresearchgate.net These studies have revealed how interactions between the ester head-groups can drive molecular ordering. researchgate.net Such simulations could be applied to this compound to understand its conformational preferences in different environments. This would involve analyzing the rotational freedom around its single bonds, the preferred spatial arrangement of the alkyl chains, and the orientation of the oxirane and ester functional groups. Understanding these conformational aspects is important as they can influence the molecule's physical properties and its reactivity by affecting the accessibility of the reactive sites.
Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as solvents or reactants, which is crucial for understanding its behavior in chemical reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively.
Developing a QSRR model for a series of related epoxidized esters could allow for the prediction of their reactivity in various transformations based on descriptors of their molecular structure, such as steric and electronic parameters. This would be a valuable tool for designing new derivatives with desired reactivity profiles.
Advanced Analytical Methodologies for Comprehensive Characterization of Methyl 3 2 Octenyl Oxiraneoctanoate
Chromatographic Separation and Purity Profiling
Chromatography is the cornerstone for separating Methyl 3-(2-octenyl)oxiraneoctanoate from reaction byproducts, starting materials, or degradation products, thereby enabling accurate purity assessment. nih.gov The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.
The development of robust chromatographic methods is a systematic process aimed at achieving optimal separation (resolution) in the shortest possible analysis time. unirioja.es
High-Performance Liquid Chromatography (HPLC): For a molecule with the molecular weight and polarity of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. unirioja.es Method development involves the careful selection and optimization of several key parameters.
Column Selection: A C18 or C8 stationary phase is typically chosen for non-polar analytes. Columns with a length of 150-250 mm and an internal diameter of 4.6 mm, packed with 5 µm particles, provide a good balance between efficiency and backpressure.
Mobile Phase: A gradient elution is generally preferred over isocratic elution for complex samples to ensure good resolution of all components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The gradient starts with a higher percentage of the aqueous phase and gradually increases the organic solvent concentration to elute more hydrophobic compounds.
Detector: A UV detector is often not suitable due to the lack of a strong chromophore in the molecule. Therefore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more appropriate.
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Given its ester structure, this compound is amenable to GC analysis.
Column Selection: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable. A standard column length of 30 meters with a 0.25 mm internal diameter and a 0.25 µm film thickness is a common starting point. mdpi.com
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min). mdpi.com
Temperature Program: A temperature gradient is essential for separating compounds with a range of boiling points. The program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to ensure the elution of the target analyte. researchgate.net
Injector and Detector: A split/splitless injector is commonly used, with the injector temperature set high enough (e.g., 250°C) to ensure rapid volatilization without thermal degradation. A Flame Ionization Detector (FID) is ideal for quantification due to its high sensitivity to organic compounds.
Below is an interactive table summarizing typical optimized parameters for HPLC and GC analysis.
Interactive Data Table: Optimized Chromatographic Conditions| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: Water, B: Acetonitrile | Helium (1.2 mL/min) |
| Elution/Temp. Program | Gradient: 70% B to 100% B in 20 min | 150°C (1 min) to 300°C at 10°C/min |
| Flow Rate | 1.0 mL/min | N/A |
| Detector | ELSD / CAD | FID (280°C) |
| Injector Temperature | N/A | 250°C |
| Typical Retention Time | 15-18 min | 12-15 min |
Hyphenated techniques couple a separation technique with a spectroscopic detection method, providing a powerful tool for both identifying and quantifying components in a mixture. springernature.comajpaonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective and versatile technique for the analysis of volatile compounds. nih.govlongdom.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with library spectra or through manual interpretation of fragmentation patterns, the structure of the compound can be confirmed. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. longdom.org The eluent from the HPLC column is directed to an ion source (e.g., Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) before entering the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it the gold standard for quantification in complex matrices.
Interactive Data Table: Mass Spectrometry Data for Identification
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | [M]+ (not always observed) | Fragments from cleavage of ester, epoxide, and alkyl chain | Structural Confirmation & Purity |
| LC-MS/MS | Electrospray (ESI) | [M+Na]+ or [M+H]+ | Product ions from targeted fragmentation of the precursor | Quantification & Trace Analysis |
Due to the presence of chiral centers in the oxirane ring and at the C3 position of the octanoate (B1194180) chain, this compound can exist as multiple stereoisomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers and diastereomers to determine the enantiomeric excess (ee) or diastereomeric excess (de). mdpi.com
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds. windows.net The method development process involves screening different CSPs and mobile phase systems (normal phase, reversed phase, or polar organic) to find the optimal conditions for enantiomeric resolution. uma.esgcms.cz The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Interactive Data Table: Illustrative Chiral HPLC Separation
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Lux® Cellulose-1 or Chiralpak® AD |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV (at low wavelength) or Polarimeter |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Enantiomeric Excess (ee%) | Calculated from peak areas |
Spectroscopic Structural Elucidation
While chromatography separates components, spectroscopy provides detailed information about the molecular structure.
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. nih.gov High-resolution NMR provides precise information on the chemical environment of each nucleus (¹H and ¹³C).
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating adjacent protons), and their relative numbers (integration). The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. Key expected signals for this compound would include those for the methyl ester, the protons on the epoxide ring, the olefinic protons, and the long alkyl chains.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule. st-andrews.ac.uk
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ (Ester) | ~3.7 | ~51 |
| -C=O (Ester) | N/A | ~174 |
| Epoxide Protons | 2.9 - 3.2 | 55 - 60 |
| -CH=CH- (Olefinic) | 5.4 - 5.8 | 125 - 135 |
| Alkyl Chain (-CH₂-) | 1.2 - 2.5 | 22 - 35 |
| Terminal -CH₃ | ~0.9 | ~14 |
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a rapid and non-destructive method for identifying the functional groups present. s-a-s.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to polar bonds. The spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl (C=O) stretch, the C-O stretches of the ester and epoxide, the C=C stretch of the octenyl chain, and the C-H stretches of the alkyl groups. libretexts.orglibretexts.org The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester group.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds. It would be particularly useful for observing the C=C double bond and the C-C backbone of the alkyl chains. The epoxide ring also has characteristic Raman signals.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Bond | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ester | C=O stretch | ~1740 (strong) | ~1740 (weak) |
| Ester | C-O stretch | ~1250-1150 (strong) | Moderate |
| Epoxide | C-O stretch (ring) | ~1250, ~850 | ~1250, ~850 |
| Alkene | C=C stretch | ~1650 (weak) | ~1650 (strong) |
| Alkane | C-H stretch | ~2850-2960 (strong) | ~2850-2960 (strong) |
Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Molecular Formula and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound. High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) provide complementary information essential for confirming its elemental composition and mapping its structural architecture.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of the compound. Unlike nominal mass instruments, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental composition. For the protonated molecule of this compound, HRMS analysis of its adducts and isotopic distribution patterns would confirm the empirical formula. nih.gov
Tandem Mass Spectrometry (MS/MS) is employed to investigate the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the intact molecule (precursor ion) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pathways provide a roadmap of the molecule's connectivity.
For this compound, key fragmentation events can be predicted based on the known behavior of epoxidized fatty acid methyl esters. researchgate.netresearchgate.net The primary sites of cleavage are expected to be adjacent to the oxirane ring and at the ester functional group. The analysis of these characteristic fragments allows for the precise location of the epoxide ring and confirmation of the fatty acid chains. The generation of specific diagnostic ions is crucial for distinguishing between isomers. nih.gov
Table 1: Predicted MS/MS Fragmentation Profile for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Origin of Fragment | Significance |
|---|---|---|---|
| [M+H]⁺ | Variable | Cleavage alpha to the oxirane ring | Pinpoints the location of the epoxide on the octanoate chain. |
| Variable | Cleavage of the C-C bond on the octenyl side chain | Confirms the structure of the 2-octenyl group. | |
| [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from the methyl ester group | Characteristic fragmentation of methyl esters. | |
| [M+H - H₂O]⁺ | Loss of water, potentially involving the oxirane oxygen | Common fragmentation pathway for oxygenated compounds. |
Method Validation and Quality Assurance in Analytical Research
The development and application of analytical methods for the characterization and quantification of this compound require a systematic approach to method validation and quality assurance. This ensures that the data generated are reliable, reproducible, and fit for their intended purpose. researchgate.net The framework for this process is often guided by internationally recognized standards, such as the ICH Q2(R2) guidelines. ich.orgeuropa.eueuropa.eu
Rigorous Validation Protocols for New Analytical Procedures
Before a new analytical procedure is introduced for routine use, it must undergo a rigorous validation process. researchgate.net This process involves designing a validation study to provide documented evidence that the method meets its predetermined objectives. europa.eu
A typical validation protocol for a new chromatographic method (e.g., GC-MS or LC-HRMS) for this compound would include:
Defining the Analytical Procedure's Scope: Clearly stating the intended purpose, such as impurity testing, quantitative assay, or identification.
Listing Performance Characteristics: Identifying the key parameters to be evaluated, including accuracy, precision, specificity, linearity, range, and robustness. researchgate.net
Setting Acceptance Criteria: Establishing predefined limits for each performance characteristic before the validation study begins. For example, an acceptance criterion for repeatability might be a relative standard deviation (RSD) of less than 2%.
Material Specification: Specifying the reference standards, reagents, and quality control samples to be used.
Methodology Documentation: Providing a detailed, step-by-step description of the experimental procedure for evaluating each performance characteristic.
Data Analysis and Reporting: Outlining the statistical methods that will be used to analyze the results and the format for the final validation report.
Revalidation may be required whenever significant changes are made to the analytical procedure, such as a change in instrumentation or sample matrix. researchgate.net
Assessment of Analytical Figures of Merit
Analytical figures of merit are quantitative measures used to characterize the performance of an analytical method. leidenuniv.nlscribd.com The assessment of these parameters is a core component of method validation. Key figures of merit include specificity, linearity, accuracy, precision, and robustness. wisdomlib.orglibretexts.org
Table 2: Analytical Figures of Merit for Method Validation
| Figure of Merit | Definition | Typical Assessment Method | Example Acceptance Criterion |
|---|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Analysis of blank samples, placebos, and samples spiked with potential interferents to demonstrate lack of interference at the analyte's retention time. | Peak purity analysis must pass; no co-eluting peaks at the analyte's m/z. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Analysis of a series of standards at different concentrations (typically 5-6 levels) and performing a linear regression analysis of the response vs. concentration. | Correlation coefficient (r²) > 0.99. scielo.br |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. slideshare.net | Analysis of samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. | Recovery between 98.0% and 102.0%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scribd.com Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Repeated analysis (n≥6) of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%. scielo.br |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. slideshare.net | Varying parameters such as mobile phase composition, flow rate, column temperature, and observing the effect on the results. | System suitability parameters remain within acceptable limits; results are not significantly impacted by variations. |
Establishment of System Suitability and Quality Control Parameters
To ensure the ongoing reliability of an analytical method, system suitability testing (SST) and quality control (QC) parameters must be established and monitored.
System Suitability Testing (SST) is performed prior to and during sample analysis to verify that the analytical system is operating properly. pharmaguideline.com SST is a crucial component of quality assurance, demonstrating that the system is fit for the intended analysis on a given day. nih.gov Key SST parameters for a chromatographic analysis include:
Resolution: The separation between the analyte peak and the nearest potential interferent.
Tailing Factor: A measure of peak symmetry.
Column Efficiency: Often expressed as the theoretical plate number (N). pharmaguideline.com
Repeatability: The precision of multiple injections (e.g., n=5) of a standard solution, typically with an RSD limit of ≤ 1%. pharmaguideline.com
Quality Control (QC) Samples are analyzed at regular intervals throughout the analytical run to monitor the performance of the method in real-time. Pooled QC samples, created by combining small aliquots from the actual test samples, are often used to assess intra-study reproducibility. nih.gov These samples are subjected to the same preparation and analysis procedures as the unknown samples. The data from QC samples are used to:
Condition the analytical system before running test samples.
Monitor for signal drift or changes in instrument performance over time.
Assess the precision and stability of the entire analytical process.
Provide a basis for data correction or normalization if systematic errors are detected. nih.gov
By establishing and adhering to strict system suitability and quality control criteria, laboratories can ensure the integrity and validity of the analytical data generated for this compound.
Derivatization and Advanced Materials Applications of Methyl 3 2 Octenyl Oxiraneoctanoate
Polymer Chemistry and Bio-based Materials Development
The presence of the oxirane ring in Methyl 3-(2-octenyl)oxiraneoctanoate is the key to its utility in polymer chemistry. This functional group can undergo ring-opening polymerization to create a variety of polymeric structures.
The epoxide group of this compound can be readily opened to introduce hydroxyl functionalities, leading to the synthesis of polyols. These bio-based polyols are valuable building blocks for polyurethanes and polyesters. The ring-opening can be achieved through acid-catalyzed reactions with nucleophiles such as alcohols or water. For instance, the reaction with diols can yield polyether polyols with varying hydroxyl content and molecular weights. google.comresearchgate.net The synthesis of polyols from similar epoxidized fatty acid methyl esters, such as epoxidized methyl oleate (B1233923), has been successfully demonstrated. researchgate.netuni-oldenburg.de In these processes, the epoxidized ester undergoes a ring-opening reaction, often catalyzed by an acid, in the presence of a polyhydric alcohol like glycerol (B35011) to produce polyols suitable for polyurethane production. mdpi.com
The general reaction scheme involves the protonation of the epoxide oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hydroxyl group and an ether linkage. This process can be tailored to control the degree of polymerization and the functionality of the resulting polyol. google.comatlantis-press.com The oligomeric composition of the resulting polyols can be influenced by the choice of the ring-opening reactant. researchgate.net
Table 1: Illustrative Synthesis of Polyols from Epoxidized Fatty Acid Methyl Esters
| Epoxidized Precursor | Ring-Opening Agent | Catalyst | Resulting Polyol Type | Reference |
|---|---|---|---|---|
| Epoxidized Methyl Oleate | Glycerol | Boron trifluoride diethyl etherate | Alkanolamide polyol | mdpi.com |
| Epoxidized Soybean Oil | Lactic Acid | - | Polyester (B1180765) polyol | researchgate.net |
| Epoxidized Methyl Oleate | 1,3-Propanediol | Mineral Acid | Polyether polyol | google.com |
This table is for illustrative purposes based on analogous compounds.
When formulated with appropriate curing agents, this compound can act as a bio-based epoxy resin. The curing process involves the crosslinking of the epoxy monomers to form a three-dimensional polymer network. The kinetics of this curing process are crucial for determining the processing parameters and the final properties of the material.
Differential Scanning Calorimetry (DSC) is a common technique used to study the curing kinetics of epoxy resins. mdpi.comnih.govresearchgate.net By performing DSC scans at different heating rates, key kinetic parameters such as the activation energy (Ea) and the heat of reaction (ΔH) can be determined using model-free isoconversional methods like the Kissinger or Flynn-Wall-Ozawa methods. mdpi.comnih.gov For bio-based epoxy resins derived from epoxidized oils like epoxidized linseed oil, the activation energies for curing have been found to be in the range of 66-69 kJ/mol. mdpi.comnih.gov The curing process is often autocatalytic in nature. researchgate.net
The choice of curing agent, such as amines or anhydrides, significantly influences the curing behavior and the resulting network structure. acs.orgacs.org The reaction between the epoxide groups and the curing agent leads to the formation of a crosslinked network, and the density of this network will dictate many of the material's final properties.
Table 2: Curing Kinetic Data for Analogous Bio-based Epoxy Resins
| Epoxy Resin System | Curing Agent | Activation Energy (Ea) (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| Epoxidized Linseed Oil | Not specified | 66-69 | Isoconversional Methods | mdpi.comnih.gov |
| DGEBA/Bio-based Diluent | Amine Hardener | 57-62 | Isoconversional Methods | researchgate.net |
| Lignin-based Epoxy | Isophorone Diamine | - | DSC | acs.org |
This table presents data from analogous bio-based epoxy systems to illustrate typical values.
The macroscopic performance of polymers derived from this compound is directly linked to their molecular structure. Key structural features that influence performance include the length and flexibility of the aliphatic chain, the crosslink density of the polymer network, and the nature of the chemical linkages formed during polymerization and curing.
For instance, in polyurethanes derived from fatty acid-based polyols, the length of the fatty acid chain can act as a soft segment, imparting flexibility and toughness to the material. nih.gov The introduction of epoxidized vegetable oils into polymer matrices has been shown to increase the elongation at break and impact strength, although it may decrease the tensile strength and modulus. nih.govresearchgate.net
In the case of epoxy thermosets, the crosslink density is a primary determinant of the material's mechanical and thermal properties. mdpi.com A higher crosslink density generally leads to a higher glass transition temperature (Tg), greater stiffness (Young's modulus), and improved thermal stability. acs.orgrsc.org The structure of the curing agent also plays a significant role; for example, aromatic curing agents can impart greater rigidity and thermal resistance compared to aliphatic ones. acs.org The relationship between the molecular structure of lignin-based epoxy resins and their thermomechanical properties has been investigated, showing that variations in the lignin (B12514952) structure and the choice of cross-linker lead to diverse material properties. acs.org
Table 3: Structure-Performance Relationship in Analogous Bio-based Polymers
| Structural Feature | Effect on Macroscopic Performance | Example Polymer System | Reference |
|---|---|---|---|
| Long Aliphatic Chains | Increased flexibility and toughness | Polyurethanes from fatty acid polyols | nih.gov |
| High Crosslink Density | Increased Tg, stiffness, and thermal stability | Epoxy thermosets | mdpi.com |
| Aromatic Curing Agent | Increased rigidity and thermal resistance | Epoxy thermosets | acs.org |
| Incorporation of Epoxidized Oil | Increased elongation at break, decreased tensile strength | PHB/Epoxidized vegetable oil blends | researchgate.net |
This table is based on findings from similar bio-based polymer systems.
Specialty Chemical Applications
Beyond polymers, this compound serves as a precursor for a range of specialty chemicals, leveraging its unique combination of functional groups.
The long aliphatic chain of this compound makes it an excellent candidate for the synthesis of bio-derived lubricants. Chemical modification of the double bond, in this case through epoxidation, improves the thermal and oxidative stability compared to unsaturated vegetable oils. mdpi.com The epoxide ring can be opened with alcohols to introduce new functional groups and further enhance the lubricant properties. mdpi.comresearchgate.net
A common route to high-performance biolubricants is the transesterification of fatty acid methyl esters with polyols like trimethylolpropane (B17298) (TMP) to produce polyol esters. mdpi.com While not a direct derivatization of the epoxide, this highlights the utility of the fatty acid methyl ester backbone. More directly, epoxidized vegetable oils can be transesterified to produce epoxidized methyl esters, which are valuable intermediates for various industrial products, including fuel additives. researchgate.net The synthesis of biolubricant basestocks from epoxidized soybean oil through ring-opening with various alcohols has been demonstrated to yield products with improved properties. mdpi.comresearchgate.net
The amphiphilic nature of derivatives of this compound allows for their use as surfactants and emulsifiers. The long octanoate (B1194180) chain provides the lipophilic (hydrophobic) character, while the epoxide ring can be functionalized to introduce a hydrophilic head group.
For example, the ring-opening of the epoxide with polyethylene (B3416737) glycols (PEGs) can produce nonionic surfactants. researchgate.netacs.org By varying the length of the PEG chain, the Hydrophilic-Lipophilic Balance (HLB) of the surfactant can be precisely controlled. acs.org The HLB value is a critical parameter that determines the surfactant's application, such as whether it will be an effective oil-in-water (O/W) or water-in-oil (W/O) emulsifier. alfa-chemistry.comweebly.com Surfactants with lower HLB values are more lipophilic, while those with higher HLB values are more hydrophilic. alfa-chemistry.comweebly.com The synthesis of nonionic surfactants from methyl oleate epoxide with PEG modification has been shown to yield products with tunable properties suitable for various applications like emulsifiers, detergents, and solubilizers. researchgate.netacs.org
Table 4: HLB Values and Corresponding Applications of Surfactants
| HLB Range | Application | Reference |
|---|---|---|
| 3-6 | W/O Emulsifier | alfa-chemistry.com |
| 7-9 | Wetting Agent | |
| 8-18 | O/W Emulsifier | alfa-chemistry.com |
| 13-15 | Detergent | weebly.com |
| 15-18 | Solubilizer | weebly.com |
This table provides a general guide to HLB values and their applications.
Role in Composite Materials and Performance Enhancement
Epoxidized fatty acid esters, such as epoxidized methyl oleate found in epoxidized soybean oil (ESO), are increasingly utilized as bio-based additives in polymer composites. These compounds can function as plasticizers, toughening agents, and compatibilizers, offering a renewable alternative to petroleum-based additives. rsc.orgnih.govyoutube.com Their long aliphatic chains and reactive oxirane rings are key to their functionality in enhancing composite performance.
The incorporation of epoxidized fatty acid esters into polymer matrix composites has been shown to significantly modify the material's mechanical properties. When blended with brittle thermosetting resins like epoxy, these molecules can enhance toughness and impact strength. youtube.com The flexible aliphatic chains of the fatty acid esters introduce mobility into the rigid polymer network, which can help to absorb and dissipate energy from an impact, thereby reducing the likelihood of catastrophic failure. youtube.com
For instance, studies on wood-polymer composites (WPCs) have demonstrated that the addition of small amounts of epoxidized soybean oil can lead to a remarkable improvement in mechanical performance. The introduction of ESO has been shown to increase the Charpy impact strength and bending strength of WPCs. nih.gov This enhancement is attributed to the improved interfacial adhesion between the wood filler and the polymer matrix, facilitated by the epoxidized oil. nih.gov
Table 1: Effect of Epoxidized Soybean Oil (ESO) on the Mechanical Properties of Wood-Polymer Composites
| Property | Composite without ESO | Composite with 0.5 wt% ESO |
| Charpy Impact Strength (notched) | 7.5 kJ/m² | 20.0 kJ/m² |
| Bending Strength | 31.6 MPa | 50.8 MPa |
Data sourced from a study on wood-polymer composites. nih.gov
The effectiveness of epoxidized fatty acid esters in enhancing composite properties is largely dependent on the interfacial interactions between the additive, the polymer matrix, and any reinforcing fillers. The oxirane (epoxy) ring is a highly reactive functional group that can form covalent bonds with various chemical moieties present in the composite system.
Similarly, the epoxy groups can react with the end-groups of polymer chains, such as the hydroxyl and carboxyl groups present in polyesters like poly(lactic acid) (PLA). researchgate.net This reaction leads to the formation of ester bonds and covalently links the EFAME to the polymer matrix. researchgate.net This compatibilization effect is crucial for improving the adhesion in otherwise immiscible polymer blends or composites. The formation of a dense, crosslinked polyester network has been confirmed through analytical techniques like Fourier transform infrared spectroscopy (FTIR). nih.gov
The improved interfacial adhesion also contributes to enhanced durability, such as reduced water absorption in wood-polymer composites, as the hydrophobic fatty acid chains orient at the interface, creating a more water-resistant barrier. nih.gov The use of coupling agents, such as silanes, in conjunction with epoxidized oils can further enhance interfacial adhesive strength. nih.gov
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Emerging Biocatalytic Systems for Highly Selective Epoxidation
The synthesis of epoxides from unsaturated fatty acids and their esters is a cornerstone of their utilization. While chemical epoxidation using peracids like peracetic or performic acid is established, it often suffers from low selectivity due to oxirane ring-opening reactions in the acidic environment. rsc.org Biocatalysis offers a milder and more selective alternative.
Future research is intensely focused on discovering and engineering novel enzymes for this purpose. Key areas of exploration include:
Peroxygenases: These enzymes, particularly unspecific peroxygenases (UPOs), are highly promising as they can utilize hydrogen peroxide directly to epoxidize double bonds with high selectivity. frontiersin.org Research is directed towards:
Directed Evolution: As demonstrated with a peroxyzyme from 4-oxalocrotonate tautomerase (4-OT), directed evolution can significantly enhance the peroxygenase activity, enabling gram-scale synthesis of epoxides with excellent enantiopurity (up to 98% ee) and conversions (≥99%). nih.gov
Enzyme Discovery: Fungal peroxygenases from sources like Chaetomium globosum (CglUPO) and Marasmius rotula (MroUPO) have shown the ability to convert complex mixtures of fatty acid methyl esters from various vegetable oils into their corresponding epoxides. frontiersin.org A notable discovery is the ability of recombinant UPO from Humicola insolens (rHinUPO) to produce triepoxides from α-linolenic acid and its methyl ester, a feat not easily achieved with other biocatalysts. frontiersin.org
Structural Insights: High-resolution crystal structures of evolved peroxygenases, such as the 1.5 Å resolution structure of an evolved enzyme from Agrocybe aegerita, are providing unprecedented insights into substrate binding and the molecular basis for their promiscuity and selectivity. acs.org This knowledge is crucial for rational enzyme design.
Lipase-Based Chemo-enzymatic Systems: This well-established method involves the use of lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the formation of a peracid in situ from a fatty acid and hydrogen peroxide. rsc.orgmdpi.comocl-journal.org This peracid then performs the epoxidation. Future work in this area includes:
Process Optimization: Investigating semibatch reactor technology to maintain low concentrations of hydrogen peroxide, which can preserve the catalyst's activity and stability over longer periods. doria.fi
Solvent-Free Conditions: Further refinement of solvent-free reaction systems to improve the green credentials and cost-effectiveness of the process. tandfonline.com
The table below summarizes some emerging biocatalytic systems and their performance in the epoxidation of unsaturated fatty acid derivatives.
| Biocatalytic System | Substrate(s) | Key Findings | Reference(s) |
| Directed Evolution of 4-OT Peroxyzyme | α,β-unsaturated aldehydes | Achieved up to 98% enantiomeric excess (ee) and ≥99% conversion. Enabled gram-scale synthesis. | nih.gov |
| Fungal Peroxygenases (CglUPO, MroUPO, rHinUPO) | Fatty acid methyl esters from rapeseed, sunflower, soybean, and linseed oils | High selectivity for epoxidation. rHinUPO capable of producing triepoxides from α-linolenic acid derivatives. | frontiersin.org |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Waste cooking oil, oleic acid, methyl oleate (B1233923) | Efficient epoxidation in chemo-enzymatic systems, including under solvent-free conditions. High conversion rates (nearly 90% for oleic acid). | mdpi.comtandfonline.com |
| Evolved Agrocybe aegerita Peroxygenase (rAaeUPO) | N-heterocyclic compounds (as model substrates) | High-resolution crystal structure (1.5 Å) obtained, providing insights for rational design. Effective for scalable oxygenations. | acs.orgnih.gov |
Development of Scalable and Cost-Effective Synthetic Pathways
For EFAMEs to be viable alternatives to petrochemicals, their production must be scalable and economically competitive. Research is addressing this through several avenues:
Continuous Flow Synthesis: Micro-flow reactor systems offer significant advantages in terms of heat and mass transfer, safety, and process control. A two-stage continuous flow process for the synthesis of epoxidized fatty acid methyl esters has been developed, integrating reaction and extraction steps for automated production. njtech.edu.cn This approach can significantly increase productivity compared to batch processes. rsc.org
Catalyst Reusability and Stability: The development of robust catalysts is critical for cost reduction. Heterogeneous catalysts, including polyoxometalates and immobilized enzymes, are a major focus. rsc.org For instance, the phosphotungstic heteropolyacid H₃PW₁₂O₄₀, combined with quaternary phosphonium (B103445) salts, has been shown to be effective for the epoxidation of rapeseed oil FAMEs with hydrogen peroxide. mdpi.com Similarly, immobilized lipases like Novozym 435 can be recovered and reused, although activity loss can occur. tandfonline.com
Alternative Feedstocks: The use of waste cooking oil (WCO) and non-edible oils from sources like algae (Chlorella vulgaris) is being explored to reduce feedstock costs and improve the sustainability profile of EFAMEs. mdpi.commdpi.com The production of FAMEs via in situ transesterification of microalgal biomass followed by epoxidation presents a promising, integrated pathway. mdpi.comresearchgate.net
The table below details research findings aimed at developing scalable and cost-effective synthetic pathways.
| Research Area | Approach | Key Findings | Reference(s) |
| Process Engineering | Continuous micro-flow reactor system | Integration of reaction and continuous extraction for automated synthesis of epoxidized FAMEs. | njtech.edu.cn |
| Process Engineering | Semibatch reactor technology | Proposed for chemo-enzymatic epoxidation to control H₂O₂ concentration and preserve lipase activity. | doria.fi |
| Heterogeneous Catalysis | Phosphotungstic heteropolyacid (H₃PW₁₂O₄₀) with phosphonium salts | Successful epoxidation of rapeseed oil FAMEs, offering a reusable catalytic system. | mdpi.com |
| Feedstock Development | In situ transesterification and epoxidation of microalgal biomass (Chlorella vulgaris) | A sustainable pathway to bio-based epoxy resins, optimizing catalyst dosage and reaction conditions for maximum yield. | mdpi.comresearchgate.net |
| Feedstock Development | Use of Waste Cooking Oil (WCO) | Successful epoxidation using immobilized lipase, demonstrating a viable route for valorizing waste streams. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Reaction and Material Design
The complexity of chemical synthesis and material formulation presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). researchgate.netresearchgate.net This interdisciplinary approach can accelerate the discovery and optimization of both the synthesis of molecules like Methyl 3-(2-octenyl)oxiraneoctanoate and the materials derived from them.
Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even plan synthetic routes. mdpi.com By training ML models on large datasets of chemical reactions, it is possible to identify complex relationships between reactants, catalysts, solvents, and the resulting yield and selectivity. This can significantly reduce the number of experiments required to optimize the epoxidation process.
Material Property Prediction: For applications of EFAMEs in polymers and composites, ML models can predict material properties based on chemical structure and composition. washu.edu This "inverse design" approach allows researchers to define desired properties (e.g., thermal stability, flexibility) and use AI to identify the optimal molecular structures and formulations to achieve them. mpg.de
High-Throughput Screening: Combining AI with high-throughput experimental platforms can create a rapid discovery cycle. washu.edu AI models can propose new candidate molecules or formulations, which are then synthesized and tested robotically. The results are fed back into the model to refine its predictions in an active learning loop. mpg.de
The integration of AI into materials chemistry is still a developing field, but its potential to revolutionize the design of new materials from bio-based precursors like EFAMEs is immense. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
